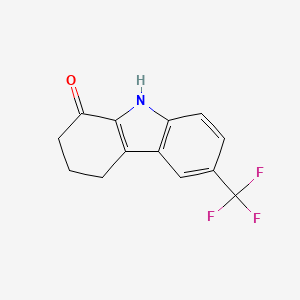

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Vue d'ensemble

Description

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Implications of Halogenated Carbazoles

Halogenated carbazoles, including various derivatives, have been detected in environmental samples, indicating their persistence and potential dioxin-like toxicological effects. Studies have explored the anthropogenic origins of these compounds, particularly in relation to the production of halogenated indigo dyes. Such research underscores the environmental impact of carbazole derivatives and the need for monitoring their presence and degradation in ecosystems (Parette et al., 2015).

Material Science and Organic Electronics

Carbazole-based molecules, especially those with donor-acceptor structures, are critical in the development of organic light-emitting diodes (OLEDs). These materials exhibit unique photophysical properties that make them suitable for light-emitting applications, highlighting the versatility of carbazole derivatives in creating advanced optoelectronic devices (Ledwon, 2019).

Organic Synthesis and Catalysis

Significant advancements have been made in the synthesis of carbazole moieties directly from indoles through cascade C-H activation. This methodology enables the efficient construction of functionalized materials, demonstrating the importance of carbazole derivatives in synthetic organic chemistry and material science applications (Dinda et al., 2020).

Antioxidant Activities of Carbazole Derivatives

The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids have been explored, highlighting the potential of carbazole derivatives in developing novel antioxidants. Such studies are crucial for understanding the pharmacological potential of carbazole-based compounds (Hieda, 2017).

Propriétés

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKQBLACUGAMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353773 | |

| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297763-74-7 | |

| Record name | 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)